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molecular formula C17H24O2 B8423331 2-Cyclohexylcarbonyl-4-tert-butylphenol

2-Cyclohexylcarbonyl-4-tert-butylphenol

Cat. No. B8423331
M. Wt: 260.4 g/mol
InChI Key: TXISKXDROFGTIT-UHFFFAOYSA-N
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Patent
US04245099

Procedure details

To 1.70 g of 2-cyclohexylcarbonyl-4-tert-butylanisole [prepared in Reference Example 2 (a)] dissolved in 10 ml of glacial acetic acid were added 1.0 ml of 57% hydroiodic acid and 2.0 ml of 47% hydrobromic acid, and heated at reflux for 2 hours. The reaction mixture was poured into 50 ml of ice-water, extracted with diethyl ether, and the extract was washed with saturated aqueous sodium thiosulfate solution, water and saturated brine successively, dried over magnesium sulfate anhydride and concentrated at reduced pressure. The residue was chromatographed on silica gel column using a mixed solvent of methylene chloride and cyclohexane (1:2) as an eluting agent to give 1.54 g of the title compound having the following physical properties.
Name
2-cyclohexylcarbonyl-4-tert-butylanisole
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 2 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([C:9]2[CH:14]=[C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:12]=[CH:11][C:10]=2[O:19]C)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.I.Br>C(O)(=O)C>[CH:1]1([C:7]([C:9]2[CH:14]=[C:13]([C:15]([CH3:17])([CH3:16])[CH3:18])[CH:12]=[CH:11][C:10]=2[OH:19])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
2-cyclohexylcarbonyl-4-tert-butylanisole
Quantity
1.7 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)C1=C(C=CC(=C1)C(C)(C)C)OC
Step Two
Name
Example 2 ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
I
Name
Quantity
2 mL
Type
reactant
Smiles
Br
Step Four
Name
ice water
Quantity
50 mL
Type
reactant
Smiles
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
the extract was washed with saturated aqueous sodium thiosulfate solution, water and saturated brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel column

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(=O)C1=C(C=CC(=C1)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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